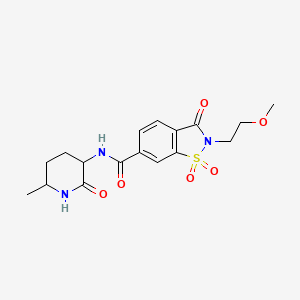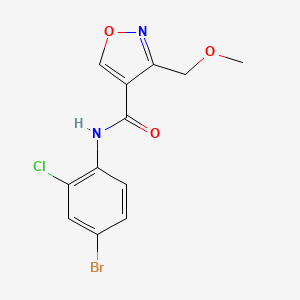![molecular formula C14H22N4O4 B7431950 methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate](/img/structure/B7431950.png)
methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the family of pyrazole derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate is not fully understood. However, studies have suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate has also been shown to exhibit various other biochemical and physiological effects. Studies have suggested that the compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to exhibit antifungal and antibacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate in lab experiments is its potent cytotoxicity against cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell death and developing new anticancer drugs. However, one of the major limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate. One area of interest is the development of new analogs of this compound with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as inflammation and infectious diseases. Finally, studies are needed to investigate the in vivo efficacy and safety of this compound in animal models, which will be a critical step in the development of this compound as a potential therapeutic agent.
Synthesemethoden
The synthesis of methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate involves a multistep process that includes the reaction of 5-amino-1H-pyrazole-4-carboxamide with methyl 9-oxononanoate in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
Methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer cells.
Eigenschaften
IUPAC Name |
methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-22-12(20)8-6-4-2-3-5-7-11(19)17-10-9-16-18-13(10)14(15)21/h9H,2-8H2,1H3,(H2,15,21)(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNKGSWIKMHOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC(=O)NC1=C(NN=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-cyclopropyl-N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7431872.png)
![3-(2-Bromophenyl)-3-[[4-(3-fluorophenyl)-1,3,5-triazin-2-yl]amino]propan-1-ol](/img/structure/B7431877.png)

![5-methyl-3-[(2-phenylpyrazol-3-yl)methylamino]-1H-pyrazole-4-carbonitrile](/img/structure/B7431881.png)
![N-[4-(butanoylamino)cyclohexyl]-N,1-dimethyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7431884.png)
![1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone](/img/structure/B7431894.png)
![N-[1-[5-cyclopropyl-4-[2-[ethyl(methyl)amino]-2-oxoethyl]-1,2,4-triazol-3-yl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7431901.png)
![N-[2-(methylamino)-2-oxoethyl]-N-(2-methylpropyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7431909.png)
![N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-(difluoromethyl)pyrimidin-4-amine](/img/structure/B7431912.png)
![2-(4-chlorophenyl)-N-(3-fluorobutyl)-4-methyl-N-[2-(methylamino)-2-oxoethyl]pentanamide](/img/structure/B7431915.png)
![3-chloro-N-[3-methyl-1-[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B7431933.png)
![1-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431937.png)
![1-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methylidenebutyl)-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431941.png)
